Vinblastine N'b-Oxide Maleic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

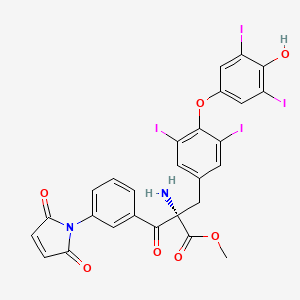

Vinblastine N’b-Oxide Maleic Acid Salt is a biochemical used for proteomics research . It is an analog of vinca alkaloid n-oxide and is used for the treatment of hyperproliferative diseases . The molecular formula is C50H62N4O14 and the molecular weight is 943.05 .

Synthesis Analysis

Vinblastine is a vinca alkaloid that is commonly used to treat various cancers. The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches . One such approach involves the use of engineered yeast to produce the alkaloids vindoline and catharanthine, which are precursors of vinblastine .Molecular Structure Analysis

The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Chemical Reactions Analysis

Vinblastine is a vinca alkaloid antineoplastic agent. The vinca alkaloids are structurally similar compounds comprised of 2 multiringed units: vindoline and catharanthine .Physical And Chemical Properties Analysis

The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Wissenschaftliche Forschungsanwendungen

Total Synthesis of Vinblastine

- Stereocontrolled Synthesis : Researchers have developed a stereocontrolled total synthesis method for vinblastine. This method involves a stereoselective construction of the tertiary alcohol through a 1,3-dipolar cycloaddition of nitrile oxide and a Baeyer-Villiger oxidation, indicating progress in the synthetic routes toward vinblastine (Yokoshima, Tokuyama, & Fukuyama, 2010).

Pharmacognosy and Biotechnology

- Catharanthus Alkaloids : The alkaloids from Catharanthus roseus, including vinblastine, have been extensively studied. Vinblastine, a key anticancer drug, has led to Catharanthus roseus becoming a model for biotechnological studies on plant secondary metabolism (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).

Semi-synthetic Production Process

- Extraction and Production : A simplified extraction process from Catharanthus roseus has been developed for semi-synthesis of vinblastine. This involves using aqueous acidic solutions and embonic acid, followed by oxidation and reduction steps to produce vinblastine (Verma, Laakso, Seppänen-Laakso, Huhtikangas, & Riekkola, 2007).

Radiolabeling and Imaging

- Radiolabeling for PET Studies : Vinblastine has been radiolabeled with carbon-11 for use in positron-emission-tomography (PET) studies in cancer patients. This allows for the observation of the drug's distribution and pharmacokinetics in the body (Solbach et al., 2007).

Interaction with Tubulin

- Molecular Mechanism : Studies have shown that vinblastine binds to tubulin, affecting microtubule dynamics. This interaction is critical in its role as an anticancer drug (Gigant et al., 2005).

Drug Delivery Systems

- Controlled Drug Release : Research has been conducted on the development of a stimuli-responsive controlled drug release system for vinblastine using magnetically sensitive chitosan capsules. This allows for controlled timing and dose of drug release (Huang et al., 2019).

Vinblastine-Type N-Oxide Alkaloids

- New Alkaloids Discovery : New vinblastine-type N-oxide alkaloids have been isolated from Catharanthus roseus, providing insights into the diversity of compounds related to vinblastine and their potential applications (Zhang et al., 2013).

Targeted Delivery and Controlled Release

- Targeted Delivery in Cancer Cells : The use of superparamagnetic nanoparticles coated with dextran for targeted delivery and controlled release of vinblastine in pancreatic cancer cells has been explored. This method enhances the efficacy of the drug and reduces side effects (Albukhaty et al., 2020).

Drug-DNA Interaction

- Interaction with DNA : Studies have shown that vinblastine interacts with double-stranded DNA, affecting its function. This interaction is important in understanding its mechanism as a chemotherapeutic agent (Tyagi, Charak, & Mehrotra, 2012).

Safety And Hazards

Zukünftige Richtungen

The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . Similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .

Eigenschaften

CAS-Nummer |

947607-87-6 |

|---|---|

Produktname |

Vinblastine N'b-Oxide Maleic Acid Salt |

Molekularformel |

C₅₀H₆₂N₄O₁₄ |

Molekulargewicht |

943.05 |

Synonyme |

6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate; (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)